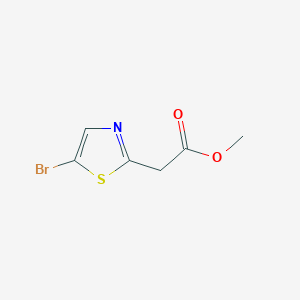

Methyl 2-(5-bromo-1,3-thiazol-2-yl)acetate

Descripción general

Descripción

Methyl 2-(5-bromo-1,3-thiazol-2-yl)acetate is a useful research compound. Its molecular formula is C6H6BrNO2S and its molecular weight is 236.09 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Methyl 2-(5-bromo-1,3-thiazol-2-yl)acetate is a compound that contains a thiazole ring, which is a prominent structural feature in a variety of natural products and biologically active agents Thiazole derivatives have been known to interact with various biological targets, including enzymes and receptors in the biological systems .

Mode of Action

Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .

Biochemical Pathways

Thiazole derivatives have been known to interact with various biochemical pathways . For instance, thiazoles have been found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective drugs .

Pharmacokinetics

The thiazole ring is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of this compound.

Result of Action

Thiazole derivatives have been known to exhibit various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The chemical properties of the thiazole ring, such as its solubility in various solvents, could potentially be influenced by environmental factors .

Análisis Bioquímico

Biochemical Properties

Methyl 2-(5-bromo-1,3-thiazol-2-yl)acetate, like other thiazoles, can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific biochemical context

Molecular Mechanism

Thiazoles can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Actividad Biológica

Methyl 2-(5-bromo-1,3-thiazol-2-yl)acetate is a thiazole derivative that has garnered attention due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological effects, including antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

This compound features a thiazole ring, which is known for its role in numerous bioactive compounds. The presence of the bromine atom at the 5-position enhances the compound's reactivity and potential biological activity. The ester functional group contributes to its solubility and interaction with biological targets.

Antimicrobial Activity

Research has demonstrated that thiazole derivatives exhibit significant antimicrobial properties:

- Mechanism of Action : The antimicrobial activity is often attributed to the ability of thiazoles to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.

- Minimum Inhibitory Concentration (MIC) : In one study, this compound showed promising results against various bacterial strains. For instance, it exhibited an MIC value of approximately 0.0195 mg/mL against E. coli, indicating strong antibacterial activity .

| Microorganism | MIC (mg/mL) | Activity |

|---|---|---|

| E. coli | 0.0195 | Strong antibacterial |

| Bacillus mycoides | 0.0048 | Strong antibacterial |

| Candida albicans | 0.039 | Moderate antifungal |

Anticancer Activity

Thiazole derivatives have also been extensively studied for their anticancer properties:

- Cell Lines Tested : this compound was evaluated against several cancer cell lines, including HCT-15 (colon carcinoma) and HepG2 (liver cancer).

- IC50 Values : The compound displayed an IC50 value of less than 10 µM in various assays, indicating potent cytotoxicity comparable to standard chemotherapeutic agents like doxorubicin .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is influenced by their structural features:

- Bromine Substitution : The presence of bromine at the 5-position enhances the compound's interaction with cellular targets.

- Electron-Donating Groups : Substituents that donate electrons can increase cytotoxicity by stabilizing reactive intermediates during metabolic activation.

Study on Thiazole Derivatives

A study conducted by researchers synthesized a series of thiazole derivatives, including this compound. They found that compounds with halogen substitutions exhibited enhanced activity against various cancer cell lines compared to unsubstituted analogs .

In Vivo Studies

In vivo studies are necessary to confirm the efficacy observed in vitro. Preliminary animal model studies have shown that thiazole derivatives can significantly reduce tumor sizes in xenograft models when administered at specific dosages .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Thiazole derivatives, including methyl 2-(5-bromo-1,3-thiazol-2-yl)acetate, have demonstrated significant antimicrobial properties. Research indicates that compounds with thiazole moieties exhibit activity against a range of pathogens, including bacteria and fungi. For instance, a study highlighted the antibacterial efficacy of synthesized thiazole compounds against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentrations (MICs) for several thiazole derivatives were evaluated, showing promising results.

| Compound | Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 125 |

| This compound | E. coli | 250 |

| Standard (Oxytetracycline) | Staphylococcus aureus | 62.5 |

Anti-inflammatory Properties

This compound has been investigated for its potential anti-inflammatory effects. Thiazole compounds are known to inhibit p38 MAP kinase and TNF-alpha production, which are critical mediators in inflammatory responses . These properties make it a candidate for treating conditions like rheumatoid arthritis and other inflammatory diseases.

Agricultural Applications

Herbicidal Activity

Thiazole derivatives have been explored for their herbicidal properties. The structural features of this compound contribute to its effectiveness in inhibiting weed growth. Research has shown that thiazole-based compounds can act as selective herbicides by targeting specific biochemical pathways in plants .

Material Science

Functional Dyes

The unique chemical structure of this compound allows it to be utilized in the synthesis of functional dyes. These dyes are important in various industries, including textiles and plastics, due to their vibrant colors and stability . The incorporation of thiazole moieties into dye structures enhances their photostability and colorfastness.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled study assessing the antimicrobial activity of various thiazole derivatives, this compound displayed significant inhibition against both Bacillus cereus and Pseudomonas aeruginosa. The results indicated that modifications in the thiazole ring could enhance antibacterial activity, suggesting a pathway for developing new antibiotics .

Case Study 2: Anti-inflammatory Mechanisms

A study investigating the anti-inflammatory properties of thiazole derivatives found that this compound effectively reduced TNF-alpha levels in vitro. This suggests its potential use as a therapeutic agent in managing chronic inflammatory diseases .

Propiedades

IUPAC Name |

methyl 2-(5-bromo-1,3-thiazol-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO2S/c1-10-6(9)2-5-8-3-4(7)11-5/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBRYMHKKLRQFBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=NC=C(S1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.